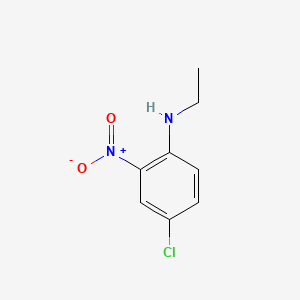

4-Chloro-N-ethyl-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIUZYZWJNQCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067392 | |

| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-95-4 | |

| Record name | 4-Chloro-N-ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28491-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-ethyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N-ethyl-2-nitroaniline

Introduction

4-Chloro-N-ethyl-2-nitroaniline is a substituted aromatic amine belonging to the nitroaniline chemical class. Identified by its CAS Number 28491-95-4, this compound serves as a specialized building block in synthetic organic chemistry.[1][2] Its structure, featuring a nitro group ortho to the amino group and a chloro group in the para position, makes it a valuable intermediate for more complex molecules. Notably, it is classified as a "Protein Degrader Building Block," indicating its potential utility in the development of novel therapeutics, particularly in the field of targeted protein degradation for drug development professionals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers and scientists.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols. The compound typically presents as orange needles.[3][4]

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 28491-95-4 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][5] |

| Molecular Weight | 200.626 g/mol | [1][3] |

| Melting Point | 90 - 91 °C | [3][4] |

| Appearance | Orange needles | [3][4] |

| InChI Key | PVIUZYZWJNQCIR-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification

The primary synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with ethylamine. This reaction selectively replaces the chlorine atom at the 5-position due to the activating effect of the nitro group.

Synthesis Workflow Diagram

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures, yielding a high purity product.[3][4]

-

Reaction Setup: A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.

-

Reflux: The mixture is heated to reflux and maintained for 24 hours.

-

Reagent Addition: During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals to ensure the reaction proceeds to completion.

-

Isolation: After 24 hours, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration.

-

Purification: The collected orange crystals are washed with a small amount of an ethanol-ether mixture to remove residual impurities.

-

Drying: The purified product is dried over phosphorus pentoxide (P₂O₅) under a vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.

-

Yield: This protocol typically results in a yield of approximately 89% (24.4 g).[3][4]

Applications in Drug Development

The designation of this compound as a "Protein Degrader Building Block" suggests its primary application is in the construction of molecules for targeted protein degradation (TPD).[1] TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Molecules like PROTACs (Proteolysis-Targeting Chimeras) are designed with two key ends: one to bind to a target protein and the other to recruit an E3 ubiquitin ligase, leading to the target's destruction. This compound provides a versatile scaffold for synthesizing fragments that can be incorporated into such bifunctional degraders.

Conceptual Mechanism of Action for a PROTAC

The diagram below illustrates the general mechanism of a PROTAC, where a building block derived from this compound could function as part of the E3 ligase-binding moiety or the linker connecting the two active ends.

Toxicology and Safety Profile

The parent compound is classified as highly toxic and may cause organ damage through prolonged or repeated exposure.[6] It is fatal if swallowed, inhaled, or in contact with skin.[6][7]

Hazard Summary (based on 4-chloro-2-nitroaniline)

| Hazard Type | Description | Reference |

| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | [6][7] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [6] |

| Symptoms of Exposure | Can cause local irritation, headache, weakness, and cyanosis (bluish skin due to low oxygen). May lead to methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen. | [8][9] |

| Mutagenicity | As a nitroaniline derivative, the chemical structure presents alerts for potential mutagenicity. | [10] |

Recommended Handling and Safety Precautions

Given the high potential toxicity, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed when not in use.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The parent compound is recommended to be stored in a refrigerator.[8]

-

Spill Response: In case of a spill, dampen the solid material with alcohol to prevent dust formation, then transfer it to a suitable container for disposal.[8]

References

- 1. calpaclab.com [calpaclab.com]

- 2. N-ETHYL 4-CHLORO-2-NITROANILINE | 28491-95-4 [chemicalbook.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 4-Chloro-N-ethyl-2-nitroaniline (CAS: 28491-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethyl-2-nitroaniline, identified by the CAS number 28491-95-4, is a substituted nitroaniline derivative.[1][2] Its molecular structure, featuring a nitro group ortho to the amino group and a chloro group at the para position, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its potential applications, particularly as a building block for protein degraders.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 28491-95-4 | [2][3] |

| Molecular Formula | C8H9ClN2O2 | [2][3][4] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Orange needles | [1][5] |

| Melting Point | 90 - 91 °C | [1][5] |

| Storage | Room temperature | [2] |

| InChI Key | PVIUZYZWJNQCIR-UHFFFAOYSA-N | [1][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with ethylamine.[1][5]

Reagents and Materials:

-

2,5-Dichloronitrobenzene (26 g)

-

Ethanol (400 ml)

-

Ethylamine (25 ml initial, plus additional for intervals)

-

Diethyl ether

-

Phosphorus pentoxide (P2O5)

Procedure:

-

A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.[1][5]

-

The mixture is heated to reflux for a total of 24 hours.[1][5]

-

During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals.[1][5]

-

After 24 hours, the reaction mixture is cooled, leading to the precipitation of the product.[1][5]

-

The collected solid, which appears as orange needles, is washed with a small amount of an ethanol-ether mixture.[1][5]

-

The washed product is then dried over P2O5 under vacuum.[1][5]

-

This procedure yields approximately 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline.[1][5]

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques. While specific spectral data for the N-ethyl derivative is not widely published, methods for the parent compound, 4-chloro-2-nitroaniline, are well-established and adaptable.

-

Gas Chromatography (GC): GC is a suitable method for assessing the purity of the compound. For related aniline derivatives, EPA method 8131 describes the use of a fused silica capillary column for separation and analysis.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound. The parent molecule, 4-chloro-2-nitroaniline, shows a prominent molecular ion peak at m/z 172.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H and C-N stretches from the amine, and characteristic absorptions for the nitro (NO2) and chloro (C-Cl) groups.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the detailed molecular structure, including the substitution pattern on the aromatic ring and the presence of the N-ethyl group.[10]

Applications in Drug Development

This compound is classified as a "Protein Degrader Building Block".[2] This suggests its utility in the synthesis of molecules designed for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that typically consist of three components:

-

A ligand that binds to a target protein (Protein of Interest).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

As a building block, this compound can be chemically modified to be incorporated into either the target-binding ligand or the linker component of a PROTAC. Its reactive sites allow for further functionalization, making it a versatile starting material in the complex multi-step synthesis required for these advanced therapeutic agents.

Safety and Handling

Hazard Statements:

-

Fatal if swallowed, in contact with skin, or if inhaled.[11][12]

-

May cause damage to organs through prolonged or repeated exposure.[11][12]

-

Toxic to aquatic life with long-lasting effects.[11]

Precautionary Measures:

-

Engineering Controls: Use only in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[13]

-

Personal Protective Equipment (PPE):

-

Handling: Wash thoroughly after handling. Avoid generating dust. Keep the container tightly closed.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

Given the high toxicity of the parent aniline, this compound should be handled with extreme caution by trained professionals in a controlled laboratory environment.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 28491-95-4 CAS MSDS (N-ETHYL 4-CHLORO-2-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. epa.gov [epa.gov]

- 8. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 10. 4-Chloro-2-nitroaniline (89-63-4) 1H NMR spectrum [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Physical Properties of 4-Chloro-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-N-ethyl-2-nitroaniline, a chemical compound of interest in various research and development applications. This document compiles available data on its fundamental physical characteristics and outlines the experimental methodology for its synthesis and purification.

Core Physical and Chemical Properties

This compound is a substituted nitroaniline with the molecular formula C₈H₉ClN₂O₂.[1] Its molecular weight is approximately 200.62 g/mol .[2] The compound's key physical data are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [2] |

| Melting Point | 90-91 °C | [2][3] |

| Boiling Point | 328.9 ± 27.0 °C (Predicted) | [4] |

| Solubility | No experimental data available. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure has been cited in scientific literature and serves as a reliable method for obtaining the compound.

Synthesis of this compound [2][3]

-

Materials:

-

2,5-dichloronitrobenzene (26 g)

-

Ethanol (400 ml)

-

Ethylamine (25 ml, with an additional 5 ml for periodic addition)

-

Ethanol-ether mixture

-

Phosphorus pentoxide (P₂O₅)

-

-

Procedure:

-

A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.

-

The mixture is refluxed for a total of 24 hours.

-

During the reflux period, 5 ml of ethylamine is added at 6-hour intervals.

-

After 24 hours, the reaction mixture is cooled.

-

The resulting solid is filtered to collect the product.

-

The collected orange needles are washed with a small amount of an ethanol-ether mixture.

-

The purified product is dried over P₂O₅ under vacuum.

-

The final product is N-ethyl-4-chloro-2-nitro-aniline with a reported yield of 24.4 g (89%).[2][3]

-

-

Characterization:

Visualizations

To further elucidate the experimental process, a workflow diagram is provided below. This visualization, created using the DOT language, outlines the key steps in the synthesis and purification of this compound.

References

Chemical properties of 4-Chloro-N-ethyl-2-nitroaniline

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its synthesis, reactivity, and analytical characterization. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a substituted nitroaniline derivative. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][3][4] |

| CAS Number | 28491-95-4 | [2] |

| Melting Point | 90-91 °C | [3][5] |

| Appearance | Orange needles | [3][5] |

| InChI Key | PVIUZYZWJNQCIR-UHFFFAOYSA-N | [1][3] |

| Storage | Room temperature | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dichloronitrobenzene derivative with ethylamine.

Experimental Protocol

The following protocol is based on established literature procedures[3][5]:

Materials:

-

2,5-dichloronitrobenzene (26 g)

-

Ethanol (400 ml)

-

Ethylamine (25 ml, with an additional 5 ml for subsequent additions)

-

Ethanol-ether mixture

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is refluxed.

-

During the reflux, 5 ml of ethylamine is added at 6-hour intervals over a 24-hour period.

-

After 24 hours, the reaction mixture is cooled.

-

The resulting orange needles are filtered.

-

The collected solid is washed with a small amount of an ethanol-ether mixture.

-

The product is dried over P₂O₅ under vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.

-

This procedure has been reported to yield approximately 24.4 g (89% yield) of the final product with a melting point of 90°-91° C[3][5].

Analytical Characterization

Reference Spectral Data: 4-Chloro-2-nitroaniline

The following table summarizes available spectral data for 4-Chloro-2-nitroaniline (CAS: 89-63-4).

| Analytical Technique | Key Observations |

| ¹H NMR | Spectral data is available and can be used for structural elucidation[6]. |

| IR Spectroscopy | Infrared spectral data is available from the Coblentz Society collection[7]. |

| Mass Spectrometry | Electron ionization (EI) mass spectral data is available, with major peaks observed at m/z 172, 126, 99, 90, and 63[8]. |

| UV Spectroscopy | UV spectral data has been collected by Sadtler Research Laboratories[8]. |

General Analytical Workflow

The analysis of this compound would typically follow a standard workflow for organic compounds.

Reactivity and Stability

-

Stability: this compound is expected to be stable under normal laboratory conditions[9][10]. The parent compound, 4-chloro-2-nitroaniline, is noted to be stable and combustible[11].

-

Incompatibilities: It should not be mixed with strong oxidizing agents, strong acids, or strong bases[9]. The related 4-chloro-2-nitroaniline is known to form explosive products upon reaction with nitric acid[11][12].

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[9].

Potential Applications and Biological Relevance

While specific biological activities or signaling pathway involvement for this compound are not extensively documented in the provided search results, its classification as a "Protein Degrader Building Block" suggests a potential utility in the development of proteolysis-targeting chimeras (PROTACs) or other targeted protein degradation technologies[2].

The metabolism of the related 4-chloro-2-nitroaniline has been studied in rats, showing rapid absorption, distribution, metabolism, and excretion. Its metabolites, including nitroso and hydroxylamine derivatives, have the potential to interact with biomolecules[13]. This information may be relevant for toxicological assessments and understanding the metabolic fate of this compound.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling related nitroaniline compounds include:

-

Avoiding contact with skin and eyes.

-

Preventing inhalation of dust.

-

Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Working in a well-ventilated area.

The parent compound, 4-chloro-2-nitroaniline, is reported to be fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[9][10].

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. 4-chloro-N-ethyl-3-nitroaniline | C8H9ClN2O2 | CID 43425873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 4-Chloro-2-nitroaniline (89-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 8. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 12. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Comprehensive Technical Profile of 4-Chloro-N-ethyl-2-nitroaniline

This guide provides an in-depth overview of 4-Chloro-N-ethyl-2-nitroaniline, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis. It covers its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 28491-95-4 | [3][4] |

| Molecular Formula | C₈H₉ClN₂O₂ | [4] |

| Molecular Weight | 200.62 g/mol | [1][5] |

| Melting Point | 90-91 °C | [1][2] |

| Appearance | Orange needles | [1][2] |

Synthesis Pathway

The following diagram illustrates the synthetic route for this compound from 2,5-dichloronitrobenzene and ethylamine.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This section details the experimental methodology for the synthesis of this compound.

Materials:

-

Ethanol-ether mixture

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine was prepared in a suitable reaction vessel.[1][2]

-

During the reflux period, an additional 5 ml of ethylamine was added at 6-hour intervals.[1][2]

-

After 24 hours, the reaction mixture was cooled, leading to the precipitation of the product.[1][2]

-

The resulting orange needles were collected by filtration.[1][2]

-

The collected solid was washed with a small amount of an ethanol-ether mixture.[1][2]

-

The purified product was dried over P₂O₅ under vacuum.[1][2]

-

This procedure yields approximately 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[1][2]

References

Solubility profile of 4-Chloro-N-ethyl-2-nitroaniline in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility profile of 4-Chloro-N-ethyl-2-nitroaniline (CAS No: 28491-95-4). Due to a lack of available quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility characteristics derived from established synthesis and purification protocols. Additionally, it presents key physicochemical properties and a detailed experimental protocol for the synthesis of the title compound. This guide is intended to be a foundational resource for researchers and professionals working with this compound, aiding in solvent selection for synthesis, purification, and formulation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for theoretical solubility modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28491-95-4 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [2] |

| Melting Point | 90-91 °C | [2][3] |

| Appearance | Orange needles | [2][3] |

Solubility Profile

As of the latest literature review, no quantitative studies detailing the solubility of this compound in various organic solvents at different temperatures have been published. However, qualitative insights into its solubility can be inferred from a documented synthesis procedure.

The synthesis of this compound is conducted in ethanol as the reaction solvent.[2][3] The product is described as "orange needles" that are isolated by filtration after cooling the reaction mixture. This suggests that this compound has appreciable solubility in hot ethanol to allow for the reaction to proceed, but its solubility decreases significantly upon cooling, enabling its crystallization and isolation.

Furthermore, the purification step involves washing the crystalline product with a "small amount of an ethanol-ether mixture".[2][3] This washing procedure is designed to remove impurities without dissolving a significant amount of the product. This indicates that this compound has low solubility in a cold ethanol-ether mixture.

-

Ethanol: Soluble in hot ethanol, with significantly lower solubility in cold ethanol.

-

Ethanol-Ether Mixture: Low solubility, particularly in cold mixtures.

This information can guide the selection of solvents for recrystallization and purification. A solvent system in which the compound is soluble at elevated temperatures but poorly soluble at lower temperatures, such as ethanol, is a good candidate for recrystallization.

Experimental Protocols: Synthesis of this compound

The following experimental protocol is adapted from a patented synthesis method and provides a reliable procedure for the preparation of this compound.[2][3]

Materials:

-

2,5-dichloro-nitrobenzene (26 g)

-

Ethanol (400 ml)

-

Ethylamine (25 ml, with an additional 5 ml for periodic addition)

-

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

-

A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.

-

The mixture is refluxed for 24 hours.

-

During the reflux period, 5 ml of ethylamine is added at 6-hour intervals.

-

After 24 hours, the mixture is cooled, leading to the precipitation of the product.

-

The precipitate is collected by filtration.

-

The collected orange needles are washed with a small amount of an ethanol-ether mixture.

-

The final product is dried over P₂O₅ under a vacuum.

-

This procedure yields approximately 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[2][3]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this technical guide provides essential qualitative insights and practical experimental protocols. The information presented herein on its physicochemical properties, qualitative solubility in ethanol and an ethanol-ether mixture, and a detailed synthesis method will be valuable for researchers in planning and executing experiments involving this compound. Further studies are warranted to establish a comprehensive quantitative solubility profile in a range of pharmaceutically and industrially relevant solvents.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Chloro-2-nitroaniline

Disclaimer: No crystallographic data is publicly available for 4-Chloro-N-ethyl-2-nitroaniline. This guide provides a detailed analysis of the crystal structure of the closely related parent compound, 4-Chloro-2-nitroaniline , based on the findings published in Acta Crystallographica Section E. This information provides critical insights into the molecular conformation and intermolecular interactions that are likely to be influential in the N-ethyl derivative.

This technical whitepaper offers an in-depth examination of the single-crystal X-ray diffraction analysis of 4-Chloro-2-nitroaniline, targeting researchers, scientists, and professionals in the field of drug development. The following sections present a comprehensive overview of the crystallographic data, experimental protocols, and a visualization of the experimental workflow.

I. Crystallographic Data Summary

The crystal structure of 4-Chloro-2-nitroaniline was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Chloro-2-nitroaniline.[1]

| Parameter | Value |

| Empirical Formula | C₆H₅ClN₂O₂ |

| Formula Weight | 172.57 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | Pc |

| Unit Cell Dimensions | |

| a | 11.272(3) Å |

| b | 3.8023(11) Å |

| c | 17.016(5) Å |

| α | 90° |

| β | 97.051(8)° |

| γ | 90° |

| Volume | 723.8(4) ų |

| Z | 4 |

| Calculated Density | 1.583 Mg/m³ |

| Absorption Coefficient | 0.473 mm⁻¹ |

| F(000) | 352 |

Table 2: Data Collection and Refinement Statistics.[1]

| Parameter | Value |

| Crystal Size | 0.31 x 0.14 x 0.08 mm |

| θ range for data collection | 2.41 to 28.43° |

| Index ranges | -15≤h≤14, -5≤k≤5, -22≤l≤22 |

| Reflections collected | 4637 |

| Independent reflections | 2318 [R(int) = 0.033] |

| Completeness to θ = 28.43° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.963 and 0.865 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2318 / 2 / 199 |

| Goodness-of-fit on F² | 1.002 |

| Final R indices [I>2σ(I)] | R1 = 0.046, wR2 = 0.109 |

| R indices (all data) | R1 = 0.087, wR2 = 0.125 |

| Largest diff. peak and hole | 0.20 and -0.25 e.Å⁻³ |

II. Experimental Protocols

The determination of the crystal structure of 4-Chloro-2-nitroaniline involved the following key steps:

1. Crystal Growth: Yellow, needle-shaped single crystals of 4-Chloro-2-nitroaniline were obtained by recrystallization from a dichloromethane solution over a period of two days.[1]

2. X-ray Data Collection: A suitable single crystal was mounted on a Bruker SMART APEX CCD area-detector diffractometer.[1] The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[1] A series of ω scans were performed to cover a significant portion of the reciprocal space.[1]

3. Data Processing: The collected diffraction data were processed using the SAINT software package for integration of the reflection intensities.[1] An absorption correction was applied using the SADABS program.[1]

4. Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXTL software package.[1] The structure was then refined by full-matrix least-squares on F² using the same software.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

III. Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of 4-Chloro-2-nitroaniline.

Caption: Experimental workflow for the crystal structure determination.

References

Thermochemical Properties of 4-Chloro-N-ethyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 4-Chloro-N-ethyl-2-nitroaniline (CAS No: 28491-95-4, Molecular Formula: C₈H₉ClN₂O₂). Due to the current absence of specific experimental thermochemical data for this compound in publicly available literature, this document focuses on detailing the established experimental and computational protocols that can be employed for its characterization. Furthermore, this guide presents available data for the closely related compound, 4-chloro-2-nitroaniline, to offer a comparative baseline. The content herein is intended to equip researchers and professionals in drug development and chemical sciences with the necessary information to pursue the thermochemical analysis of this and similar compounds.

Introduction

This compound is a substituted nitroaniline derivative. The thermochemical properties of such compounds are of significant interest in various fields, including drug development, materials science, and process safety. Understanding properties like the enthalpy of formation, enthalpy of combustion, and vapor pressure is crucial for predicting the stability, reactivity, and behavior of the molecule under different conditions. This guide outlines the primary experimental and computational approaches for determining these key thermochemical parameters.

Physicochemical Data of Related Compound

While experimental thermochemical data for this compound is not currently available, data for the parent compound, 4-chloro-2-nitroaniline, provides a useful reference.

| Property | Value | Compound |

| Molecular Formula | C₆H₅ClN₂O₂ | 4-chloro-2-nitroaniline |

| CAS Number | 89-63-4 | 4-chloro-2-nitroaniline |

| Melting Point | 116-118 °C | 4-chloro-2-nitroaniline |

| Vapor Pressure | 0.00048 mmHg (at 25 °C) | 4-chloro-2-nitroaniline |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the key thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Rotating Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion. For halogenated compounds, rotating bomb calorimetry is the preferred method.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released during combustion is absorbed by the water and the bomb, leading to a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The rotation of the bomb ensures that the combustion products, including hydrochloric acid formed from the chlorine atom, are dissolved in a solution placed in the bomb, allowing for accurate energy corrections.

Detailed Protocol:

-

Sample Preparation: A pellet of a known mass (typically 0.5 - 1.0 g) of this compound is prepared.

-

Bomb Setup: A small amount of a suitable solvent (e.g., a dilute solution of arsenious oxide or sodium sulfite) is placed in the bottom of the bomb to dissolve the chlorine-containing products. The sample pellet is placed in a crucible within the bomb. A fuse wire is connected to the electrodes, with a portion of it in contact with the sample.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The calorimeter lid, equipped with a stirrer and a temperature measuring device (e.g., a platinum resistance thermometer), is secured.

-

Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of change is observed.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to determine the heat loss to the surroundings.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the contents are analyzed to quantify the amount of nitric acid and hydrochloric acid formed.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition, the heat of formation of nitric acid, and the reaction of chlorine.

Diagram of Experimental Workflow for Rotating Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, can be determined using several methods.

Principle: This technique directly measures the heat absorbed during the sublimation of a small sample under high vacuum. A sample is dropped into a heated calorimetric cell, and the heat flow associated with its sublimation is measured by a sensitive thermopile.

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is loaded into a capillary tube.

-

Instrument Setup: The Calvet microcalorimeter is set to a constant temperature at which the compound will sublime at a measurable rate.

-

Measurement: The sample-containing capillary is dropped into the measurement cell of the calorimeter. An empty capillary is simultaneously dropped into the reference cell.

-

Data Acquisition: The heat flow as a function of time is recorded. The initial endothermic peak corresponds to the heating of the sample to the calorimeter temperature. This is followed by a broader endotherm corresponding to the sublimation process.

-

Calibration: The instrument is calibrated by introducing a known amount of heat using the Joule effect (electrical heating).

-

Calculation: The area under the sublimation peak is integrated and compared to the calibration to determine the enthalpy of sublimation at the experimental temperature. The value is then corrected to the standard temperature (298.15 K).

Principle: This method measures the rate of mass loss of a sample through a small orifice into a vacuum at a given temperature. The vapor pressure can be calculated from this rate, and the enthalpy of sublimation can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Detailed Protocol:

-

Sample Preparation: A known mass of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

-

Experimental Setup: The Knudsen cell is placed in a temperature-controlled chamber connected to a high-vacuum system.

-

Measurement: The cell is heated to a series of constant temperatures. At each temperature, the mass loss over a specific period is determined by either continuous monitoring with a microbalance or by weighing the cell before and after the experiment.

-

Calculation of Vapor Pressure: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.

-

Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔH_sub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔH_sub/R

Diagram of Logical Relationship in Knudsen Effusion Method

Caption: Logical flow for determining sublimation enthalpy.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

Principle: Quantum chemical calculations, such as those based on density functional theory (DFT) or more accurate ab initio methods (e.g., G3, G4, CBS-QB3), can be used to calculate the total electronic energy of a molecule. By combining this with calculated vibrational frequencies (for thermal corrections) and the energies of the constituent atoms in their standard states, the gas-phase enthalpy of formation can be estimated.

Computational Workflow:

-

Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set.

-

Atomization Energy Calculation: The total energies of the individual atoms (C, H, Cl, N, O) in their ground electronic states are calculated at the same level of theory.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method: Δ_f H°(gas, 298.15 K) = E_molecule + ZPVE + (H_298 - H_0) - Σ[E_atom + (H_298 - H_0)_atom] + ΣΔ_f H°(atom, 298.15 K) where E represents the calculated total energies, and the summations are over all atoms in the molecule using their experimental standard enthalpies of formation.

Conclusion

While direct experimental thermochemical data for this compound remains to be determined, this guide provides a comprehensive framework for its acquisition. The detailed experimental protocols for rotating bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion method, along with a robust computational workflow, offer clear pathways for researchers to obtain the necessary data. The provided information for the related compound, 4-chloro-2-nitroaniline, serves as a valuable point of comparison. The application of these methodologies will enable a thorough thermochemical characterization of this compound, supporting its further investigation and application in scientific and industrial contexts.

An In-depth Technical Guide to the Historical Synthesis of 4-Chloro-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the historical synthesis routes for 4-Chloro-N-ethyl-2-nitroaniline, a key intermediate in various chemical syntheses. The document outlines two primary historical methods for its preparation: the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene and the N-ethylation of 4-chloro-2-nitroaniline. This guide presents quantitative data in structured tables, detailed experimental protocols, and visualizations of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and chemical synthesis.

Core Synthesis Routes: A Comparative Overview

Historically, the synthesis of this compound has been approached from two main strategic disconnections. The first involves the formation of the C-N bond by reacting a di-halogenated nitrobenzene with ethylamine, while the second approach focuses on the formation of the N-ethyl bond by alkylating the precursor aniline.

| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: N-Ethylation of Precursor Aniline |

| Starting Materials | 2,5-Dichloronitrobenzene, Ethylamine | 4-Chloro-2-nitroaniline, Ethylating Agent (e.g., Diethyl Sulfate) |

| Key Transformation | Nucleophilic Aromatic Substitution | N-Alkylation |

| Typical Yield | High (e.g., 89%)[1][2] | Variable, generally moderate to high |

| Reaction Conditions | Reflux in ethanol[1][2] | Basic conditions, often with heating |

| Advantages | High yield, readily available starting materials | Direct formation of the N-ethyl bond |

| Challenges | Potential for side reactions if temperature and stoichiometry are not controlled | Potential for over-alkylation (diethylation), requires a suitable ethylating agent |

Experimental Protocols

Route 1: Synthesis via Nucleophilic Aromatic Substitution of 2,5-Dichloronitrobenzene

This method is a well-documented historical route that provides a high yield of the target compound.[1][2]

Reaction:

A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine was refluxed for 24 hours. During the reflux, 5 ml of ethylamine was added at 6-hour intervals. After the reaction was complete, the mixture was cooled and filtered. The resulting orange needles were washed with a small amount of an ethanol-ether mixture and dried over P₂O₅ under vacuum to yield 24.4 g (89%) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[1][2]

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Route 2: Synthesis via N-Ethylation of 4-Chloro-2-nitroaniline

Reaction:

To a stirred solution of 4-chloro-2-nitroaniline in a suitable solvent such as ethanol or dimethylformamide, a base like sodium carbonate or potassium carbonate is added. An ethylating agent, such as diethyl sulfate or ethyl iodide, is then added dropwise to the suspension. The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography. After cooling, the mixture is poured into water and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Diagram of the Logical Relationship:

Caption: Logical relationship for the N-ethylation of 4-chloro-2-nitroaniline.

Signaling Pathways (Reaction Mechanisms)

The two synthetic routes proceed through distinct reaction mechanisms, which are fundamental to understanding the chemical transformations.

Route 1: Nucleophilic Aromatic Substitution (SNAAr) Mechanism

Caption: Simplified mechanism of the nucleophilic aromatic substitution reaction.

Route 2: N-Alkylation Mechanism

Caption: Simplified mechanism of the N-alkylation reaction.

This technical guide provides a foundational understanding of the historical synthetic approaches to this compound. The provided protocols and diagrams are intended to aid researchers in their understanding and potential application of these classical synthetic methods.

References

The Synthetic Utility of 4-Chloro-N-ethyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethyl-2-nitroaniline is a substituted nitroaniline that serves as a valuable intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive nitro group and a secondary amine, allows for its elaboration into a variety of more complex molecular architectures. This technical guide provides an in-depth review of the synthesis and primary applications of this compound, with a focus on its role as a precursor to heterocyclic compounds of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the key synthetic pathways.

Chemical Properties and Synthesis

This compound is an orange, crystalline solid with the chemical formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] Its structure is characterized by a benzene ring substituted with a chloro group, a nitro group, and an N-ethylamino group.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 2,5-dichloronitrobenzene with ethylamine.[1][2]

Experimental Protocol: Synthesis of this compound [1][2]

-

Materials: 2,5-dichloronitrobenzene (26 g), ethanol (400 ml), 70% aqueous ethylamine (25 ml), and additional ethylamine for periodic addition.

-

Procedure:

-

A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 24 hours.

-

During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals.

-

After 24 hours, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The collected orange needles are washed with a small amount of an ethanol-ether mixture.

-

The product is dried over P₂O₅ under vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.

-

-

Results: This procedure typically yields approximately 24.4 g (89% yield) of the desired product with a melting point of 90-91°C.[1][2]

Table 1: Synthesis of this compound - Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,5-dichloronitrobenzene | [2] |

| Reagent | Ethylamine | [2] |

| Solvent | Ethanol | [2] |

| Reaction Time | 24 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Product Yield | 89% | [2] |

| Melting Point | 90-91°C | [2] |

| Appearance | Orange needles | [2] |

Core Application: A Precursor to Heterocyclic Compounds

The primary application of this compound is its use as an intermediate in the synthesis of heterocyclic compounds, particularly benzotriazoles. This is achieved through a two-step process: first, the reduction of the nitro group to an amine to form a substituted o-phenylenediamine, followed by cyclization to form the benzotriazole ring.

Step 1: Reduction to 4-Chloro-N1-ethylbenzene-1,2-diamine

The nitro group of this compound can be selectively reduced to an amine to yield 4-Chloro-N1-ethylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic systems. Several methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation or the use of reducing agents like zinc, tin, or sodium dithionite in an acidic or neutral medium.

General Experimental Protocol: Reduction of this compound

-

Materials: this compound, a suitable solvent (e.g., ethanol), and a reducing agent (e.g., zinc powder and acetic acid, or a catalyst such as Pd/C with a hydrogen source).

-

Procedure (Illustrative example with Zinc):

-

This compound is dissolved in a mixture of ethanol and acetic acid.

-

The solution is heated, and zinc dust is added portion-wise while monitoring the reaction by TLC until the starting material is consumed.

-

The reaction mixture is filtered to remove excess zinc and other solids.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in a suitable organic solvent and washed with an aqueous base to remove acetic acid.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield crude 4-Chloro-N1-ethylbenzene-1,2-diamine, which can be further purified by chromatography or crystallization.

-

Step 2: Cyclization to 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole

The resulting 4-Chloro-N1-ethylbenzene-1,2-diamine can then be converted to the corresponding benzotriazole derivative through diazotization of the primary amine followed by intramolecular cyclization.

General Experimental Protocol: Synthesis of 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole

-

Materials: 4-Chloro-N1-ethylbenzene-1,2-diamine, a suitable acid (e.g., acetic acid or dilute hydrochloric acid), and sodium nitrite.

-

Procedure:

-

4-Chloro-N1-ethylbenzene-1,2-diamine is dissolved in an aqueous acidic solution and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled diamine solution, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete cyclization.

-

The product, 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole, often precipitates from the reaction mixture and can be collected by filtration.

-

The collected solid is washed with cold water and dried. Further purification can be achieved by recrystallization.

-

Table 2: Representative Synthesis of a Benzotriazole Derivative - Quantitative Data (Estimated)

| Parameter | Value |

| Starting Material | This compound |

| Intermediate | 4-Chloro-N1-ethylbenzene-1,2-diamine |

| Final Product | 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole |

| Step 1 Reducing Agent | Zinc/Acetic Acid or Catalytic Hydrogenation |

| Step 2 Cyclizing Agent | Sodium Nitrite/Acid |

| Overall Yield (Est.) | 70-85% (over two steps) |

Visualization of the Synthetic Pathway

The overall synthetic workflow from 2,5-dichloronitrobenzene to the final benzotriazole product is a key logical relationship for researchers to understand.

Caption: Synthetic pathway from 2,5-dichloronitrobenzene to 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole.

Significance and Future Directions

The utility of this compound lies in its ability to provide access to substituted benzotriazoles. Benzotriazole derivatives are a class of heterocyclic compounds with a wide range of reported biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific substitution pattern offered by this compound, namely the chloro and ethyl groups, can be exploited by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting benzotriazole-based drug candidates.

Future research in this area could focus on:

-

The development of a more extensive library of heterocyclic compounds derived from this compound.

-

The biological evaluation of these novel compounds for various therapeutic targets.

-

The exploration of this intermediate in the synthesis of materials with interesting photophysical or electronic properties.

References

Methodological & Application

Synthesis of 4-Chloro-N-ethyl-2-nitroaniline from 2,5-dichloronitrobenzene

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-Chloro-N-ethyl-2-nitroaniline, a valuable chemical intermediate. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2,5-dichloronitrobenzene and ethylamine. This document outlines the required materials, step-by-step experimental procedures, and expected outcomes, tailored for researchers in organic chemistry and drug development. The described method results in a high yield of the target compound, which is isolated as orange needles.[1][2]

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where ethylamine displaces one of the chlorine atoms on the 2,5-dichloronitrobenzene ring.

Reactants:

-

2,5-Dichloronitrobenzene

-

Ethylamine

Solvent:

-

Ethanol

Product:

-

This compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.[1][2]

| Compound | Role | Molecular Formula | M. Wt. ( g/mol ) | Amount Used | Physical Properties |

| 2,5-Dichloronitrobenzene | Starting Material | C₆H₃Cl₂NO₂ | 192.00 | 26 g | Yellow flakes[3] |

| Ethylamine | Reagent | C₂H₅NH₂ | 45.08 | 25 ml + 5 ml additions | - |

| Ethanol | Solvent | C₂H₅OH | 46.07 | 400 ml | - |

| This compound | Product | C₈H₉ClN₂O₂ | 200.62[1] | 24.4 g | Orange needles, M.P. 90-91°C[1][2] |

| Theoretical Yield | - | - | - | 27.4 g | - |

| Actual Yield (%) | - | - | - | 89% | - |

Experimental Protocol

This protocol is based on a procedure reported in patent US04151280.[1][2]

3.1 Materials and Equipment

-

2,5-Dichloronitrobenzene (26 g)

-

Ethanol (400 ml)

-

Ethylamine (Initial 25 ml, plus additional for subsequent additions)

-

Ethanol-ether mixture (for washing)

-

Phosphorus pentoxide (P₂O₅) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

3.2 Reaction Procedure

-

Combine 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine in a suitable round-bottom flask equipped with a reflux condenser.[1][2]

-

During the reflux period, add an additional 5 ml of ethylamine at 6-hour intervals.[1][2]

3.3 Work-up and Purification

-

After the 24-hour reflux period is complete, cool the reaction mixture.[1][2]

-

Filter the cooled mixture to collect the precipitated solid product.[1][2] The product should appear as orange needles.[1][2]

-

Wash the collected orange needles with a small amount of an ethanol-ether mixture.[1][2]

-

The final yield of N-ethyl-4-chloro-2-nitro-aniline is approximately 24.4 g (89% yield), with a melting point of 90°-91° C.[1][2]

Visualized Workflow

The following diagram illustrates the key steps of the synthesis process from initial setup to the final, purified product.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Laboratory Synthesis of 4-Chloro-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 4-Chloro-N-ethyl-2-nitroaniline. The method is based on the nucleophilic aromatic substitution reaction between 2,5-dichloronitrobenzene and ethylamine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis protocol.

Table 1: Reactant and Solvent Quantities

| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles |

| 2,5-Dichloronitrobenzene | 192.00 | 26 g | ~0.135 |

| Ethylamine | 45.08 | 25 mL + 20 mL | ~0.67 (total) |

| Ethanol | 46.07 | 400 mL | - |

Table 2: Reaction Parameters and Product Characteristics

| Parameter | Value |

| Reaction Time | 24 hours |

| Reaction Temperature | Reflux |

| Product Yield | 24.4 g (89%)[1][2] |

| Product Appearance | Orange needles[1][2] |

| Melting Point | 90-91 °C[1][2] |

| Molecular Weight | 200.62 g/mol [1] |

Experimental Protocol

This protocol details the synthesis of this compound from 2,5-dichloronitrobenzene.

Materials:

-

2,5-Dichloronitrobenzene

-

Ethylamine solution

-

Ethanol

-

Ethanol-ether mixture

-

Phosphorus pentoxide (P₂O₅)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask

-

Vacuum desiccator

-

Standard laboratory glassware

Procedure:

-

Combine 26 g of 2,5-dichloronitrobenzene, 400 mL of ethanol, and 25 mL of ethylamine in a suitable round-bottom flask.[1][2]

-

Set up the apparatus for reflux and heat the mixture for 24 hours.[1][2]

-

During the reflux period, add an additional 5 mL of ethylamine every 6 hours.[1][2]

-

After 24 hours, turn off the heat and allow the mixture to cool to room temperature.

-

Filter the cooled mixture to collect the solid product.[1][2]

-

Wash the collected orange needles with a small amount of a cold ethanol-ether mixture.[1][2]

-

Dry the purified product under vacuum over phosphorus pentoxide (P₂O₅).[1][2]

-

The resulting product is N-ethyl-4-chloro-2-nitro-aniline, obtained in an 89% yield.[1][2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Chloro-N-ethyl-2-nitroaniline as an Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of 4-Chloro-N-ethyl-2-nitroaniline as an intermediate in the synthesis of azo dyes. While specific examples of azo dyes derived from this intermediate are not extensively reported in readily available literature, the following protocols are based on well-established methods for the diazotization of substituted nitroanilines and subsequent coupling reactions. These notes are intended to serve as a foundational guide for researchers exploring the synthesis of novel azo dyes.

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their synthesis is characterized by a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol, naphthol, or an aromatic amine. The structural diversity of both the diazo component and the coupling partner allows for the fine-tuning of the resulting dye's color, fastness, and other properties.

This compound is a substituted aromatic amine that can serve as a diazo component. The presence of the chloro and nitro groups, both of which are electron-withdrawing, can influence the reactivity of the diazonium salt and the spectral properties of the final azo dye. The N-ethyl group can also impact the solubility and interaction of the dye with various substrates.

Synthesis Workflow

The general synthesis pathway involves the diazotization of this compound to form the corresponding diazonium salt, which is then reacted with a suitable coupling component to yield the final azo dye.

Experimental Protocols

Note: These protocols are representative and may require optimization for specific coupling components. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.)

-

Sodium hydroxide (NaOH) for phenolic coupling components

-

Glacial acetic acid

-

Urea

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Protocol 1: Diazotization of this compound

-

In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water.

-

Stir the mixture vigorously to obtain a fine, uniform suspension.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Check for the completion of diazotization by testing a drop of the reaction mixture with starch-iodide paper. The paper should turn blue, indicating the presence of excess nitrous acid.

-

If the test is positive, destroy the excess nitrous acid by the careful, portion-wise addition of a small amount of urea until the starch-iodide test is negative.

-

The resulting clear solution of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

Option A: Coupling with an Aromatic Amine (e.g., N,N-diethylaniline)

-

In a 500 mL beaker, dissolve 0.01 mol of N,N-diethylaniline in 20 mL of 10% aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 3.2) to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Slowly neutralize the reaction mixture with a saturated solution of sodium acetate or dilute sodium hydroxide to a pH of 4-5 to facilitate the precipitation of the azo dye.

-

Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Option B: Coupling with a Phenolic Compound (e.g., 2-Naphthol)

-

In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 3.2) to the alkaline solution of the coupling component with vigorous stirring.

-

Maintain the temperature below 5 °C and the pH of the reaction mixture between 9-10 during the addition. The color of the dye should develop immediately.

-

After the addition is complete, continue to stir the mixture for 1-2 hours in the ice bath.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of 6-7 to ensure complete precipitation of the dye.

-

Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Purification

The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), or by column chromatography.

Data Presentation

The following tables provide a template for recording the experimental data for the synthesis and characterization of azo dyes derived from this compound.

Table 1: Reactant and Product Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume Used |

| This compound | C₈H₉ClN₂O₂ | 200.62 | ||

| Sodium Nitrite | NaNO₂ | 69.00 | ||

| Coupling Component | Specify | Specify | ||

| Azo Dye Product | Determine | Determine | Yield (g) | |

| Yield (%) |

Table 2: Physicochemical and Spectroscopic Characterization of the Synthesized Azo Dye

| Property | Result |

| Physical Appearance | |

| Melting Point (°C) | |

| Solubility | |

| UV-Visible Spectroscopy | |

| λmax (nm) | |

| Molar Absorptivity (ε) | |

| Solvent | |

| FT-IR Spectroscopy (cm⁻¹) | |

| N=N stretch | |

| Other key peaks | |

| ¹H-NMR Spectroscopy (ppm) | |

| Key chemical shifts | |

| Mass Spectrometry (m/z) | |

| Molecular Ion Peak [M]⁺ |

Safety Precautions

-

Aromatic amines and their derivatives can be toxic and should be handled with care.

-

Diazonium salts are unstable and potentially explosive when dry. They should always be prepared and used in solution at low temperatures.

-

Concentrated acids and bases are corrosive. Handle them with appropriate protective measures.

-

The synthesized azo dyes should be treated as potentially hazardous until their toxicological properties have been thoroughly evaluated.

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the synthesis of novel azo dyes using this compound as a key intermediate. Researchers and scientists can adapt these methodologies to explore a wide range of coupling components, leading to the development of new colorants with unique properties for various applications in materials science, diagnostics, and other fields. Careful characterization of the synthesized dyes is essential to establish their structure-property relationships.

Application Notes and Protocols for 4-Chloro-N-ethyl-2-nitroaniline in Pigment Manufacturing

Abstract: This document provides detailed application notes and experimental protocols for the use of 4-Chloro-N-ethyl-2-nitroaniline as a key intermediate in the synthesis of high-performance azo pigments. The protocols cover the synthesis of the intermediate, its subsequent diazotization, and the coupling reaction to form a target pigment. Representative performance data and process workflows are also presented to guide researchers and scientists in the field of pigment and drug development.

Application Notes

This compound is a substituted aromatic amine that serves as a valuable diazo component in the manufacture of monoazo pigments. The presence of the chloro and nitro groups on the benzene ring, combined with the N-ethyl group, influences the final properties of the pigment, such as its color, lightfastness, and resistance to solvents and migration.

When diazotized and coupled with a suitable coupling agent, such as a Naphthol AS derivative, this compound can be used to produce pigments in the orange to red color space. These pigments are suitable for a variety of applications, including plastics, coatings, and printing inks, where good thermal stability and lightfastness are required. The ethyl group can enhance the solubility of the intermediate in certain organic media and can also subtly modify the shade and performance properties of the final pigment compared to its un-ethylated counterpart, 4-chloro-2-nitroaniline.

1.1. Representative Pigment Properties